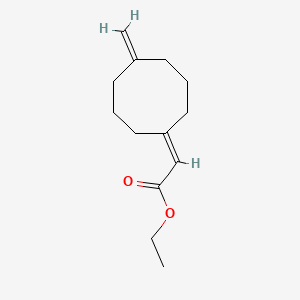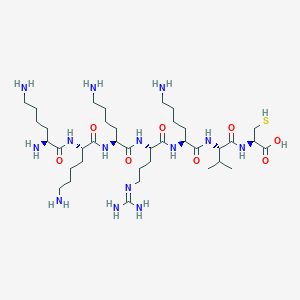
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its unique sequence of amino acids, may have specific applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves the stepwise addition of protected amino acids. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Deprotection and Coupling: Each amino acid is deprotected and coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of large-scale reactors and advanced purification methods like preparative HPLC are common.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residue in the compound can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Protein-Protein Interactions: Studying interactions between proteins and peptides.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique sequence.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the production of recombinant proteins.
Pharmaceuticals: Use in the formulation of peptide-based drugs.
作用機序
The mechanism of action of L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple lysine residues suggests potential interactions with negatively charged biomolecules, while the cysteine residue may form disulfide bonds, influencing protein structure and function.
類似化合物との比較
Similar Compounds
L-Cysteinyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine: A similar peptide with a different sequence.
L-Lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-cysteine: Lacks the diaminomethylidene group.
Uniqueness
L-Lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-cysteine is unique due to its specific sequence and functional groups, which confer distinct chemical and biological properties. The presence of multiple lysine residues and a cysteine residue allows for diverse interactions and reactions, making it valuable for various applications.
特性
CAS番号 |
205385-37-1 |
|---|---|
分子式 |
C38H76N14O8S |
分子量 |
889.2 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H76N14O8S/c1-23(2)30(36(58)51-29(22-61)37(59)60)52-35(57)27(15-6-10-20-42)49-34(56)28(16-11-21-46-38(44)45)50-33(55)26(14-5-9-19-41)48-32(54)25(13-4-8-18-40)47-31(53)24(43)12-3-7-17-39/h23-30,61H,3-22,39-43H2,1-2H3,(H,47,53)(H,48,54)(H,49,56)(H,50,55)(H,51,58)(H,52,57)(H,59,60)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
MVHJPGJPSUJMTN-FLMSMKGQSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
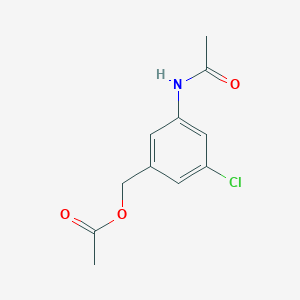
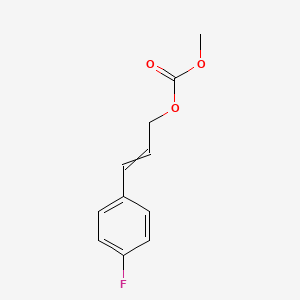
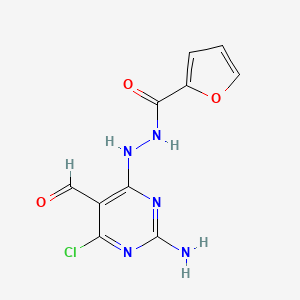
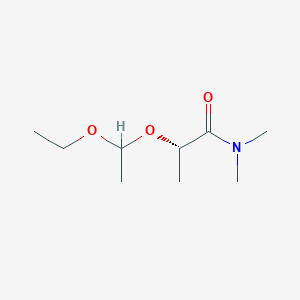
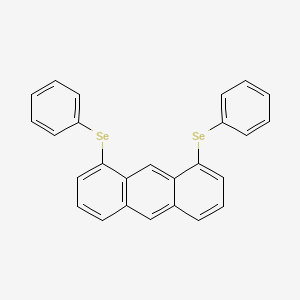
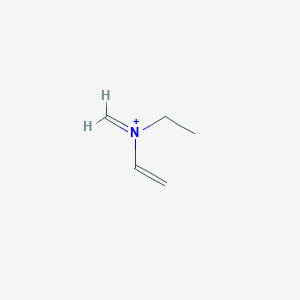
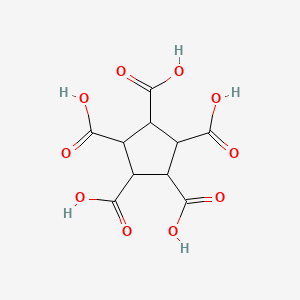

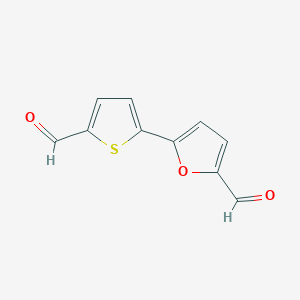
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
